Antheindurolide A

Description

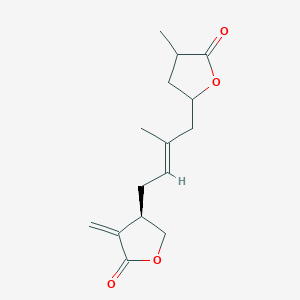

Antheindurolide A is a sesquiterpene lactone isolated from Anthemis arvensis L. (corn chamomile), a plant traditionally used in European herbal medicine for its sedative, anti-inflammatory, and digestive properties . Structurally, it belongs to an unusual sesquiterpene lactone skeleton characterized by a lactone ring and a fused cyclic system. Phytochemical studies have identified this compound alongside its analog Antheindurolide B and five novel derivatives, including hydroxylated, acetoxylated, and hydroperoxylated variants (e.g., 5-Hydroxy-5,6-dihydro-6,13-dehydro-antheindurolide A) .

Properties

IUPAC Name |

(4R)-3-methylidene-4-[(E)-3-methyl-4-(4-methyl-5-oxooxolan-2-yl)but-2-enyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9(6-13-7-10(2)14(16)19-13)4-5-12-8-18-15(17)11(12)3/h4,10,12-13H,3,5-8H2,1-2H3/b9-4+/t10?,12-,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKSQOIZZRZEFC-BZFAMWISSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)CC(=CCC2COC(=O)C2=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(OC1=O)C/C(=C/C[C@H]2COC(=O)C2=C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347663 | |

| Record name | (4R)-3-Methylene-4-[(2E)-3-methyl-4-(4-methyl-5-oxotetrahydro-2-furanyl)-2-buten-1-yl]dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130252-70-9 | |

| Record name | (4R)-3-Methylene-4-[(2E)-3-methyl-4-(4-methyl-5-oxotetrahydro-2-furanyl)-2-buten-1-yl]dihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antheindurolide A involves multiple steps, typically starting from simpler organic compounds. The exact synthetic routes and reaction conditions can vary, but they generally involve the formation of the lactone ring and the introduction of the methylene and butenyl groups. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. when synthesized industrially, it involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Antheindurolide A undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Antheindurolide A has a wide range of applications in scientific research, including:

Chemistry: Used in compound screening libraries and as a reference standard in analytical chemistry.

Biology: Studied for its potential effects on cell signaling pathways and metabolomics.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of nutraceuticals and natural products.

Mechanism of Action

The mechanism of action of Antheindurolide A involves its interaction with various molecular targets and pathways. It is known to modulate cell signaling pathways, potentially affecting gene expression and protein activity. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Data Table

| Compound | Structure Type | Source | Key Structural Features | Reported Bioactivities | Research Status |

|---|---|---|---|---|---|

| This compound | Unusual sesquiterpene lactone | Anthemis arvensis | Lactone ring, fused cyclic system | Traditional sedative, anti-inflammatory | Limited pre-clinical |

| Antheindurolide B | Sesquiterpene lactone | Anthemis arvensis | Revised substituent positions vs. A | None reported | Structural studies only |

| Epi-Antheindurolide A | Stereoisomer of A | Artichoke hybrids | Stereochemical variation | Undetermined | Phytochemical profiling |

| Parthenolide | Germacranolide lactone | Anthemis cretica, A. melampodina | α-methylene-γ-lactone moiety | Anti-inflammatory, anticancer | Extensive pre-clinical |

| Soft Coral Peroxides | Bicyclic sesquiterpene peroxides | Formosan soft coral | Peroxide bridges, bicyclic framework | Anti-microtubule activity | Pre-clinical screening |

Key Research Findings and Gaps

Bioactivity Contrasts: Unlike parthenolide, this compound lacks mechanistic studies despite shared traditional uses .

Diverse Sources : this compound and its epimer occur in unrelated plants (A. arvensis vs. artichoke), suggesting evolutionary convergence in sesquiterpene biosynthesis .

Synthetic Potential: Derivatives of this compound with hydroxyl or acetoxy groups could be optimized for enhanced bioavailability, mirroring strategies used for parthenolide .

Q & A

Q. Q. What controls are essential in in vivo toxicity studies of this compound?

Q. How can researchers minimize off-target effects in this compound bioactivity assays?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity + functional cellular assays). CRISPR-Cas9 knock-out models confirm target specificity. Proteome-wide profiling (e.g., affinity pulldown-MS) identifies unintended interactions .

Literature and Citation Practices

Q. What criteria distinguish high-quality sources for this compound literature reviews?

Q. How should researchers cite conflicting data on this compound’s pharmacokinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.